molecular formula C9H17NO3 B11928613 Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate

Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate

Cat. No.: B11928613
M. Wt: 187.24 g/mol
InChI Key: YLPDTETYMLGHPZ-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate is a compound that belongs to the aziridine family, characterized by a three-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-ethylpropanoate with ethylamine in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate aziridine ring, which is then ethoxylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Produces ring-opened products with various functional groups.

    Oxidation: Forms oxaziridines or other oxidized derivatives.

    Reduction: Yields amines or other reduced compounds.

Scientific Research Applications

Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.

    Material Science: Explored for its use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.

    Ethyl 2-amino-3-ethylaziridine-2-carboxylate: Similar in structure but with an amino group instead of an ethoxy group.

Uniqueness

The combination of these groups provides distinct chemical properties that can be leveraged in various synthetic and research contexts .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate

InChI

InChI=1S/C9H17NO3/c1-4-7-9(10-7,13-6-3)8(11)12-5-2/h7,10H,4-6H2,1-3H3

InChI Key

YLPDTETYMLGHPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(N1)(C(=O)OCC)OCC

Origin of Product

United States

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